1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde
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Overview
Description
1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Mechanism of Action
Target of Action
1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde is a biochemical used in proteomics research . It has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization . These targets play crucial roles in transcription regulation and apoptosis, respectively.
Mode of Action
For instance, when used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, it may prevent the enzyme from performing its role in RNA synthesis .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting the C-terminal domain of RNA polymerase II can disrupt the transcription process, affecting gene expression . Similarly, inhibiting the Bcl-2 family of proteins can trigger apoptosis, a form of programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets. For instance, inhibiting RNA polymerase II can lead to reduced gene expression, while inhibiting Bcl-2 proteins can induce apoptosis . These effects can have significant implications in various biological contexts, such as cancer treatment.
Biochemical Analysis
Biochemical Properties
1-Benzyl-5-ethoxy-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with enzymes such as RNA polymerase II and Bcl-2 family proteins . These interactions are essential for its role in inhibiting or activating specific biochemical pathways. The compound’s ability to undergo C–C and C–N coupling reactions makes it a valuable precursor in the synthesis of complex molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the aryl hydrocarbon receptor in intestinal immune cells stimulates the production of interleukin-22, which facilitates mucosal reactivity . Additionally, it exhibits antioxidant, anti-inflammatory, and anticancer activities, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of RNA polymerase II and Bcl-2 family proteins, leading to changes in gene expression and enzyme activity . The compound’s ability to undergo free radical reactions and nucleophilic substitutions further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to chronic effects, including changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that the compound’s activity is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . The compound’s role in metabolic flux and its impact on metabolite levels are essential for understanding its biochemical activity. It serves as a precursor for the synthesis of indole alkaloids and other complex molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function in biochemical reactions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring. For instance, 1-benzyl-1-phenylhydrazine can be reacted with an appropriate aldehyde in the presence of an acid catalyst to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Comparison with Similar Compounds
1-benzyl-5-ethoxy-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1-benzyl-1H-indole: This compound lacks the ethoxy and aldehyde groups, which may result in different biological activities and chemical reactivity.
1-benzyl-3-formylindole: Similar to this compound but without the ethoxy group, affecting its solubility and interaction with biological targets.
Ethyl 1H-indole-3-carboxylate:
These comparisons highlight the unique structural features of this compound that contribute to its distinct properties and applications.
Properties
IUPAC Name |
1-benzyl-5-ethoxyindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-16-8-9-18-17(10-16)15(13-20)12-19(18)11-14-6-4-3-5-7-14/h3-10,12-13H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFQOLDRMSYFGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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